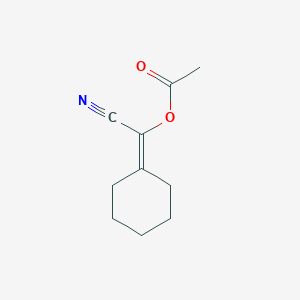
Cyano(cyclohexylidene)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(cyclohexylidene)methyl acetate is an organic compound characterized by the presence of a cyano group, a cyclohexylidene moiety, and a methyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyano(cyclohexylidene)methyl acetate typically involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: of reactants
Controlled temperature: and pressure conditions
Efficient separation: and purification techniques, such as distillation or crystallization
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(cyclohexylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Cyano(cyclohexylidene)carboxylic acid
Reduction: Cyano(cyclohexylidene)methylamine
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Cyano(cyclohexylidene)methyl acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which Cyano(cyclohexylidene)methyl acetate exerts its effects involves:
Molecular Targets: The cyano group can interact with various enzymes and receptors.
Pathways: The compound can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyanoacetyl chloride
- Cyanoacetic acid
- Methyl cyanoacetate
Propriétés
Numéro CAS |
58901-88-5 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
[cyano(cyclohexylidene)methyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3 |
Clé InChI |
VVNHWEWNYRJSMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=C1CCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



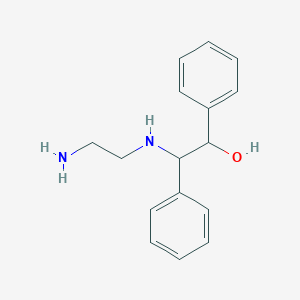
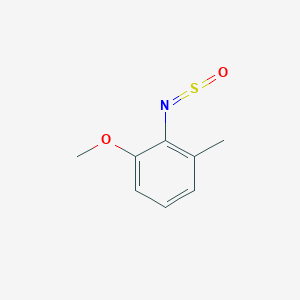
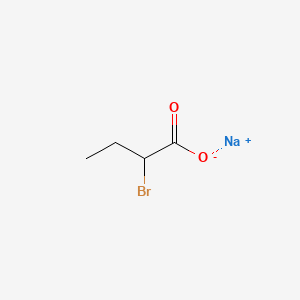
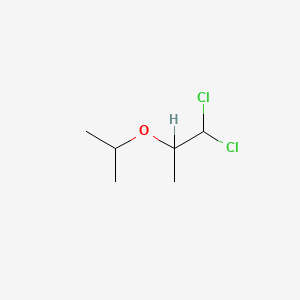
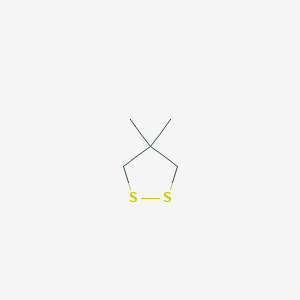
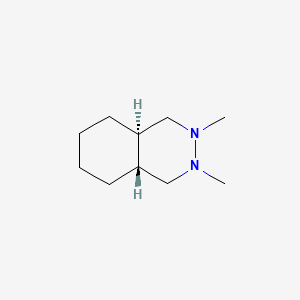
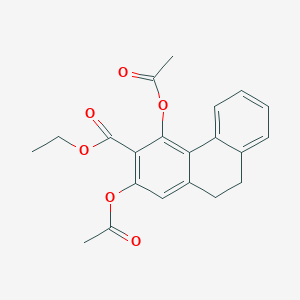
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
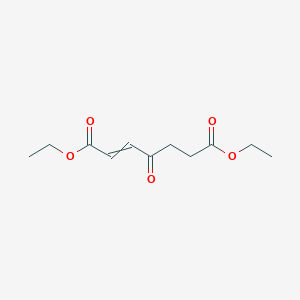
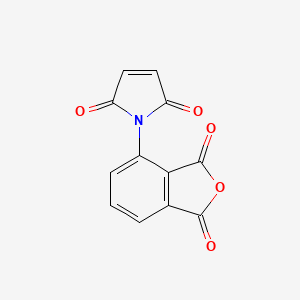
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)


